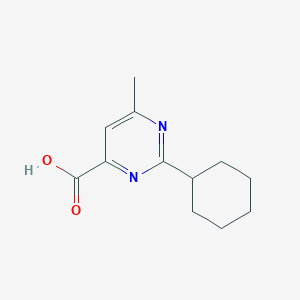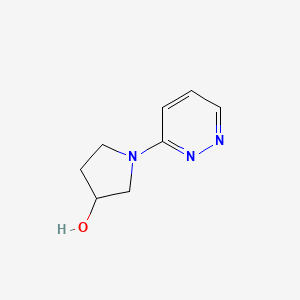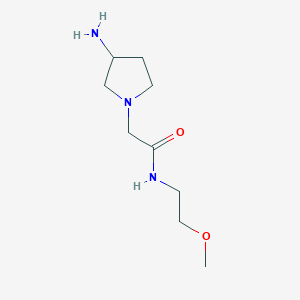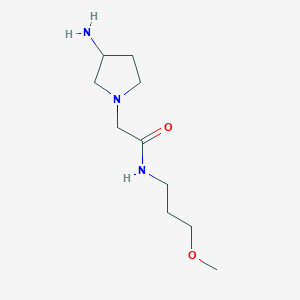![molecular formula C14H17ClO2 B1468464 1-[(3-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid CAS No. 1226226-33-0](/img/structure/B1468464.png)
1-[(3-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid
Descripción general
Descripción
“1-[(3-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid” is a chemical compound with the CAS Number: 1226226-33-0 . It has a molecular weight of 252.74 . The IUPAC name for this compound is 1-(3-chlorobenzyl)cyclohexanecarboxylic acid . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17ClO2/c15-12-6-4-5-11(9-12)10-14(13(16)17)7-2-1-3-8-14/h4-6,9H,1-3,7-8,10H2,(H,16,17) . This code provides a specific string of characters that represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 252.74 . It is a powder that is stored at room temperature . Unfortunately, the search results do not provide more detailed physical and chemical properties.
Aplicaciones Científicas De Investigación
Synthetic Chemistry and Material Science
The compound has been explored in synthetic chemistry for the creation of novel organic molecules. For instance, the reaction of cis-cyclohexane-1,2-dicarboxylic anhydride with substituted anilines, including chloroaniline, demonstrates the potential of cyclohexane derivatives in forming structurally diverse compounds with various functional groups. These reactions yield cyclic imide and open-chain amide carboxylic acid derivatives, showcasing the versatility of cyclohexane-based compounds in synthesizing new materials and chemicals with potential applications in pharmaceuticals, polymers, and other domains (Smith & Wermuth, 2012).
Catalysis and Organic Reactions
Cyclohexane derivatives, including those structurally related to 1-[(3-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid, have been utilized in catalytic processes and organic synthesis. The compound's framework is instrumental in facilitating various chemical transformations, such as C−H insertions using iron(III) porphyrin complexes. This demonstrates its role in enhancing the efficiency of chemical reactions, thereby contributing to the development of new synthetic methodologies and the production of value-added chemicals (Mbuvi & Woo, 2008).
Environmental Sciences and Biodegradation
In environmental sciences, the study of cyclohexane carboxylic acids and their derivatives, including research on biodegradation kinetics, is significant. Such compounds serve as models to understand the degradation pathways of complex organic molecules in nature. This is crucial for assessing the environmental impact of various substances and for developing strategies for pollution remediation and sustainable chemical manufacturing (Paslawski, Headley, Hill, & Nemati, 2009).
Pharmaceutical Intermediates
While direct information on drug use and side effects is excluded, it is noteworthy that cyclohexane derivatives, similar in structure to 1-[(3-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid, are pivotal in synthesizing pharmaceutical intermediates. These compounds are crucial for developing active pharmaceutical ingredients (APIs), showcasing the compound's relevance in medicinal chemistry research. This includes the synthesis of enantiomerically pure compounds, which is vital for creating drugs with desired efficacy and minimal side effects (Dou, Xu, & Ni, 2020).
Safety and Hazards
Propiedades
IUPAC Name |
1-[(3-chlorophenyl)methyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO2/c15-12-6-4-5-11(9-12)10-14(13(16)17)7-2-1-3-8-14/h4-6,9H,1-3,7-8,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNNZQWIDBEZMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC2=CC(=CC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid | |
CAS RN |
1226226-33-0 | |
| Record name | 1-[(3-chlorophenyl)methyl]cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(5-Bromo-pyridin-3-yl)-pyrazol-1-yl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1468381.png)



![1-[2-(Methylsulfanyl)benzoyl]pyrrolidin-3-ol](/img/structure/B1468389.png)








